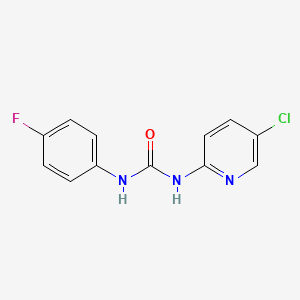
N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" involves complex chemical reactions and multi-step processes, including nucleophilic substitution reactions and ester hydrolysis. For instance, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, indicating the intricate steps involved in synthesizing similar compounds (Zhou et al., 2021).
Molecular Structure Analysis The molecular structure and conformation of related compounds have been studied using X-ray analysis and semi-empirical quantum mechanical calculations, revealing planar configurations and significant intermolecular hydrogen bonding forming one-dimensional chains. These structural insights highlight the complex nature of these compounds (Banerjee et al., 2002).
Chemical Reactions and Properties Chemical reactions involving "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" and similar compounds often involve cyclodesulfurization and the formation of amides and enamines from acetylenic sulfones and beta-gamma chloroamines, showcasing the compounds' reactivity and potential for creating diverse molecular structures (Buggle et al., 1978).
Physical Properties Analysis The physical properties of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" are characterized by their crystalline structures, which are determined by X-ray diffraction studies. These analyses provide insights into the compounds' stability and conformation, essential for understanding their behavior in various conditions (Pedroso et al., 2020).
Chemical Properties Analysis The chemical properties of these compounds, including their reactivity and interaction with biological systems, are influenced by their molecular structure. For example, their ability to form hydrogen bonds and interact with biological receptors can significantly impact their pharmacological activities, highlighting the importance of detailed chemical property analysis (Rawe et al., 2006).
Applications De Recherche Scientifique
Crystal Structure and Conformation
The crystal structure and molecular conformation of related compounds have been extensively studied. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares a similar structural motif, was examined through X-ray analysis and AM1 molecular orbital methods. This research provides valuable insights into the compound's crystal structure, consisting of a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, highlighting the importance of intermolecular hydrogen bonding in forming one-dimensional chains (Surajit Banerjee et al., 2002).
Pharmacological Characterization
Another area of application is in pharmacology, where compounds with similar structures have been characterized for their potential therapeutic uses. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was identified as a novel κ-opioid receptor antagonist with high affinity and selectivity, showing potential for treating depression and addiction disorders (S. Grimwood et al., 2011).
Antimicrobial Activity
Thiophene-3-carboxamide derivatives, with structural similarities to N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, have been studied for their antibacterial and antifungal activities. These compounds, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate significant antimicrobial properties, opening avenues for developing new therapeutic agents (Vasu et al., 2005).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-7-3-2-6-13(14)17-16(19)15-10-12(11-23-15)24(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYEJNQAYLTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)
![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)


![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)